4-Hydroxymelatonin

Übersicht

Beschreibung

4-Hydroxymelatonin is a derivative of melatonin, a hormone primarily released by the pineal gland in the brain. Melatonin is well-known for regulating sleep-wake cycles, but its derivatives, including this compound, have garnered attention for their unique biochemical properties. This compound is recognized for its potent antioxidant capabilities, making it a subject of interest in various scientific fields .

Wissenschaftliche Forschungsanwendungen

4-Hydroxymelatonin has a wide range of applications in scientific research:

Chemistry: It is studied for its antioxidant properties and potential to scavenge free radicals.

Biology: It plays a role in cellular protection against oxidative stress and has been studied in various biological systems.

Medicine: Its antioxidant properties make it a candidate for therapeutic applications in neurodegenerative diseases, cancer, and aging.

Industry: It is explored for use in cosmetic formulations due to its skin-protective effects

Wirkmechanismus

Target of Action

4-Hydroxymelatonin, a derivative of melatonin, primarily targets melatonin receptors, specifically MT1 and MT2 . These receptors are part of the G-protein coupled receptor family and play a crucial role in mediating the effects of melatonin . Melatonin is an endogenous hormone that regulates various biological functions such as sleep, circadian rhythm, immunity, and reproduction .

Mode of Action

The actions of this compound are primarily mediated through its interaction with the MT1 and MT2 receptors . Upon binding to these receptors, it can modulate various intracellular signaling pathways . Additionally, this compound also acts through non-receptor-mediated mechanisms, serving as a scavenger for reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

Biochemical Pathways

The synthesis of this compound involves several biochemical pathways. It is synthesized from tryptophan via several consecutive steps that are catalyzed by tryptophan decarboxylase (TDC), tryptamine 5-hydroxylase (T5H), serotonin N-acetyltransferase (SNAT), and N-acetylserotonin methyltransferase (ASMT) . The metabolites of these processes overlap, and it is often difficult to determine which process is dominant .

Pharmacokinetics

The pharmacokinetics of melatonin, from which this compound is derived, is well established. It has a time to reach maximal plasma concentrations (tmax) of 30–45 min and an elimination half-life (t elimination) of 45 min . The specific pharmacokinetics of this compound in humans needs further investigation .

Result of Action

The primary result of this compound action is its antioxidant effect. It scavenges reactive oxygen and nitrogen species, thus preventing tissue damage and blocking transcriptional factors of pro-inflammatory cytokines . It also contributes to protection from oxidative damages . Moreover, it has been suggested that normal levels of melatonin, from which this compound is derived, protect cells from adverse effects including carcinogenesis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the synthesis of melatonin increases in darkness and decreases during exposure to light, thereby regulating the circadian rhythms of several biological functions . Furthermore, under moderate oxidative stress, the synthesis of melatonin, and by extension this compound, can be induced .

Biochemische Analyse

Biochemical Properties

4-Hydroxymelatonin is one of the metabolites generated when melatonin interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS) . This interaction is part of melatonin’s antioxidant properties, where it serves as a scavenger for ROS and RNS . The enzymes involved in the metabolism of melatonin include cytochrome P450 enzymes .

Cellular Effects

This compound, like melatonin, exhibits antioxidant properties. It scavenges reactive oxygen and nitrogen species, thus preventing tissue damage and blocking transcriptional factors of pro-inflammatory cytokines . It also increases the efficacy of the mitochondrial electron transport chain and reduces electron leakage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ROS and RNS, leading to its formation . It is part of a cascade reaction with free radicals, which is a unique feature of melatonin and its metabolites .

Temporal Effects in Laboratory Settings

Melatonin and its metabolites, including this compound, have been shown to have potent antioxidant activity, which can be induced under moderate oxidative stress .

Dosage Effects in Animal Models

Melatonin has been shown to effectively reduce oxidative stress in animal models .

Metabolic Pathways

This compound is a product of the metabolism of melatonin. The metabolic pathway of melatonin involves several steps, including the action of cytochrome P450 enzymes

Transport and Distribution

The ATP-binding cassette G2 (ABCG2) transporter plays a key role in the systemic distribution and secretion into milk of melatonin and its main metabolites, including this compound . This transporter affects the bioavailability, tissue accumulation, and secretion of these compounds .

Subcellular Localization

Melatonin, the precursor of this compound, is able to cross biological membranes and enter any cellular and subcellular compartments . This allows for its easy distribution and high protection against oxidative stress in various cell compartments

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxymelatonin can be synthesized through the hydroxylation of melatonin. This process typically involves the use of cytochrome P450 enzymes, particularly CYP1A1, which catalyze the hydroxylation reaction. The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH .

Industrial Production Methods: Industrial production of this compound is less common compared to melatonin itself. the process can be scaled up by optimizing the enzymatic hydroxylation reaction. This involves using recombinant enzymes or whole-cell biocatalysts to enhance yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxymelatonin undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other hydroxylated derivatives.

Reduction: Under specific conditions, it can be reduced back to melatonin.

Substitution: It can participate in substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophilic reagents like halogens can facilitate substitution reactions.

Major Products Formed:

Oxidation: Products include cyclic 3-hydroxymelatonin and other hydroxylated melatonin derivatives.

Reduction: The primary product is melatonin.

Substitution: Halogenated melatonin derivatives.

Vergleich Mit ähnlichen Verbindungen

- 2-Hydroxymelatonin

- 6-Hydroxymelatonin

- N-nitrosomelatonin

Comparison: 4-Hydroxymelatonin is unique due to its specific hydroxylation position, which influences its antioxidant potency and biological activity. Compared to 2-Hydroxymelatonin and 6-Hydroxymelatonin, this compound has shown higher efficacy in scavenging peroxyl radicals. This makes it particularly valuable in studies focused on oxidative stress and related diseases .

Biologische Aktivität

N-(2-(4-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide, commonly referred to as 4-Hydroxymelatonin, is a derivative of melatonin that exhibits a range of biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from diverse sources.

Overview

This compound is synthesized from melatonin and is recognized for its potent antioxidant properties. It primarily interacts with melatonin receptors MT1 and MT2, influencing various physiological processes including sleep regulation and oxidative stress response .

Target Receptors

This compound primarily targets:

- MT1 and MT2 Melatonin Receptors : These receptors are involved in the regulation of circadian rhythms and sleep-wake cycles.

Biochemical Pathways

The synthesis of this compound involves several enzymatic steps:

- Tryptophan Decarboxylation : Converts tryptophan into tryptamine.

- Hydroxylation : Tryptamine is hydroxylated to form serotonin.

- N-Acetylation : Serotonin is acetylated to produce N-acetylserotonin.

- Methylation : N-acetylserotonin is further methylated to yield this compound.

Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. This activity has been demonstrated in various in vitro studies where it effectively reduced oxidative stress markers.

Anti-inflammatory Effects

The compound also modulates inflammatory responses by inhibiting the transcription factors responsible for pro-inflammatory cytokine production. This suggests potential therapeutic applications in inflammatory diseases .

Antioxidant Efficacy

In a study examining the effects of this compound on oxidative stress in animal models, it was found to significantly lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

| Study | Model | Findings |

|---|---|---|

| Study 1 | Rat Model | Reduced MDA levels by 40% |

| Study 2 | Mouse Model | Increased SOD activity by 30% |

Sleep Regulation

Research indicates that this compound may enhance sleep quality through its action on melatonin receptors. In clinical trials, subjects reported improved sleep onset latency and overall sleep quality when administered this compound compared to placebo controls .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by:

Eigenschaften

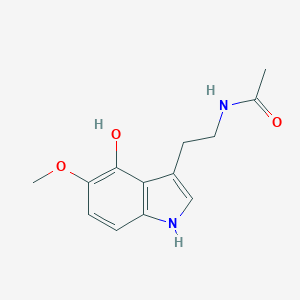

IUPAC Name |

N-[2-(4-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-8(16)14-6-5-9-7-15-10-3-4-11(18-2)13(17)12(9)10/h3-4,7,15,17H,5-6H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJGMCLSLFPIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C(=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for 4-hydroxymelatonin in protecting against oxidative stress?

A: this compound, a metabolite of melatonin, demonstrates potent antioxidant activity primarily through direct radical scavenging. Research indicates that it effectively repairs guanine-centered radical cations via electron transfer at diffusion-limited rates []. Additionally, it repairs C-centered radicals in the sugar moiety of 2′-deoxyguanosine (2dG) through hydrogen atom transfer, albeit at slower rates, effectively preventing further DNA damage [].

Q2: How does the metabolism of melatonin in plants differ from that in humans, particularly regarding this compound?

A: While both plants and humans metabolize melatonin, there are significant differences. Research shows that 2-hydroxymelatonin is the predominant metabolite in plants, far exceeding melatonin levels []. In contrast, this compound is found in much lower concentrations in plants compared to 2-hydroxymelatonin []. This suggests a distinct metabolic pathway and potential differences in the biological roles of these metabolites between plants and humans. Further research is needed to fully elucidate these differences.

Q3: Does exposure to UVB radiation influence the production of this compound in the skin?

A: While direct evidence for UVB-induced production of this compound is limited, research suggests that other melatonin metabolites like AFMK, 6-hydroxymelatonin, and 2-hydroxymelatonin can be generated in the epidermis through non-enzymatic transformation of melatonin upon UVB exposure []. This raises the possibility of a similar mechanism for this compound, warranting further investigation into its role in the skin's response to UV radiation.

Q4: What are the potential applications of this compound in agriculture, based on its observed effects in plants?

A: While research on this compound in plants is still emerging, the fact that this compound is a melatonin metabolite and that melatonin plays a role in alleviating nickel stress and improving physiochemical traits in eggplant (Solanum melongena) [] suggests potential applications in agriculture. Further research could explore whether this compound exhibits similar protective effects against various environmental stressors in plants, potentially leading to the development of novel agricultural treatments to enhance crop resilience and yield.

Q5: How do the antioxidant properties of this compound compare to those of its parent compound, melatonin, and other related metabolites?

A: Research suggests that both melatonin and its metabolites, including this compound, possess potent antioxidant properties []. While direct comparisons of their efficacy are limited, they likely act synergistically to combat oxidative stress through various mechanisms, including direct radical scavenging and indirect antioxidant enzyme modulation [, ]. Further research is crucial to fully understand the individual contributions and relative potency of each metabolite in different biological contexts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.